molecular formula C27H46O4 B11942954 2,4-DI(Decyloxy)benzoic acid CAS No. 156447-87-9

2,4-DI(Decyloxy)benzoic acid

Cat. No.: B11942954
CAS No.: 156447-87-9
M. Wt: 434.7 g/mol
InChI Key: XUHJGGKACJUOQR-UHFFFAOYSA-N
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Description

2,4-DI(Decyloxy)benzoic acid: is an organic compound with the molecular formula C27H46O4 and a molecular weight of 434.665 g/mol . This compound is characterized by the presence of two decyloxy groups attached to the benzene ring at the 2 and 4 positions, along with a carboxylic acid group. It is a member of the benzoic acid derivatives, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DI(Decyloxy)benzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-DI(Decyloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

2,4-DI(Decyloxy)benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials, coatings, and surfactants

Mechanism of Action

The mechanism of action of 2,4-DI(Decyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. The decyloxy groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Uniqueness: 2,4-DI(Decyloxy)benzoic acid is unique due to the presence of two long-chain decyloxy groups, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .

Properties

CAS No.

156447-87-9

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

2,4-didecoxybenzoic acid

InChI

InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-21-30-24-19-20-25(27(28)29)26(23-24)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3,(H,28,29)

InChI Key

XUHJGGKACJUOQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)OCCCCCCCCCC

Origin of Product

United States

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